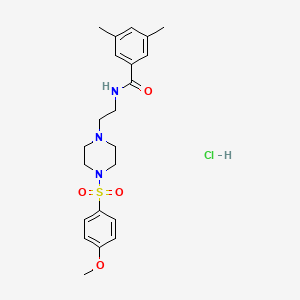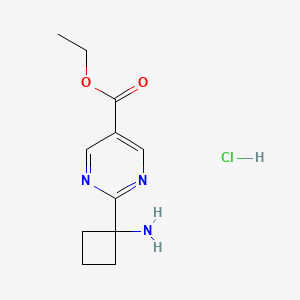![molecular formula C23H26N2O6 B2365583 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 851404-01-8](/img/structure/B2365583.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide” is a novel chemical compound that has gained much attention from researchers due to its unique properties and potential applications in various fields of research and industry1. It is also known as IQ-11.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2-quinolones, which are structurally similar to the compound , have been synthesized and their synthetic analogs have been studied2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that quinolin-2,4-dione, a structurally similar compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2(1H)-quinolinones react with excessive bromine in acetic acid to afford N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the molecular weight of this compound is 478.2861.Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
The study of different spatial orientations of amide derivatives, including those related to the specified compound, provides insights into the structural aspects of these molecules. For instance, amides with a tweezer-like geometry can form self-assemblies through weak interactions, leading to channel-like structures. The structural variations, including concave and S-shaped geometries in different salts, highlight the diverse molecular conformations achievable with amide derivatives (Kalita & Baruah, 2010). Similarly, the inclusion compounds and salts of isoquinoline derivatives reveal the potential of these compounds in forming gels and crystalline solids, which could be leveraged in material science and drug delivery systems (Karmakar et al., 2007).
Synthesis and Reactivity
The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides demonstrates the chemical reactivity and potential for creating a variety of compounds with therapeutic relevance. The Passerini three-component reaction offers a straightforward method for synthesizing these derivatives, potentially useful in medicinal chemistry (Taran et al., 2014). Moreover, the ability of quinoline derivatives to form co-crystals with aromatic diols suggests applications in the development of novel pharmaceutical formulations (Karmakar et al., 2009).
Potential Therapeutic Applications
Several studies on related compounds have shown potential therapeutic applications. For example, anilidoquinoline derivatives have demonstrated antiviral and antiapoptotic effects in vitro and in animal models, suggesting potential for treating viral infections such as Japanese encephalitis (Ghosh et al., 2008). Additionally, 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Pissinate et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions for the research and development of this compound are not explicitly mentioned in the search results. However, given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in various fields of research and industry1.
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-17-7-8-19(30-3)22-16(17)13-15(23(27)25-22)9-10-24-21(26)12-14-5-6-18(29-2)20(11-14)31-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKUIPUCCHJOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

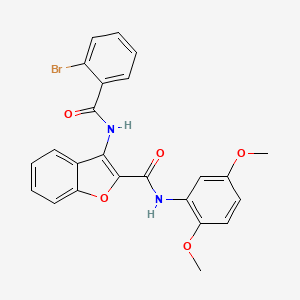
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)
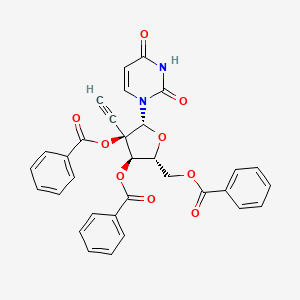
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)
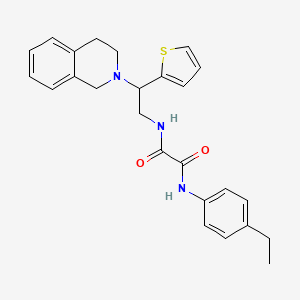
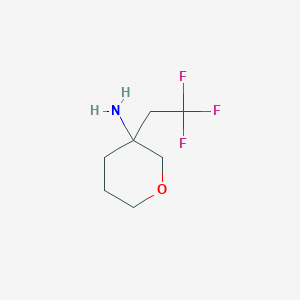
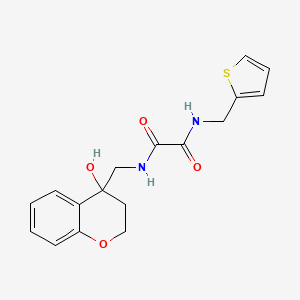
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
